molecular formula C15H12Br2N2O B13800541 2,4-dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

2,4-dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13800541
M. Wt: 396.08 g/mol
InChI Key: CQXDBMZTKUFFCZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features a benzoxazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves multiple steps:

    Bromination: The starting material, 6-methyl-1,3-benzoxazole, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.

    Nitration and Reduction: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid. The nitro group is subsequently reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid.

    Coupling Reaction: The resulting amine is coupled with 2,4-dibromo-6-methylaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic ring, facilitated by catalysts like iron(III) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and benzoxazole ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-isopropyl-3-methylphenol: Known for its antimicrobial properties.

    2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Used as a metabolic inhibitor and photosynthetic electron transport chain inhibitor.

Uniqueness

2,4-Dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

2,4-dibromo-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-4-10-11(5-7)20-15(19-10)12-9(16)6-8(2)14(18)13(12)17/h3-6H,18H2,1-2H3

InChI Key

CQXDBMZTKUFFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C(=C3Br)N)C)Br

Origin of Product

United States

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